3-(1H-imidazol-1-ylcarbonyl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

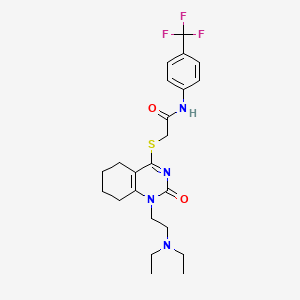

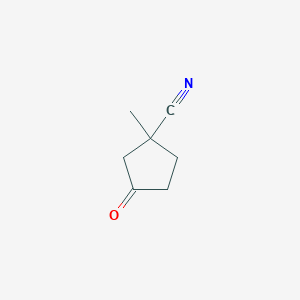

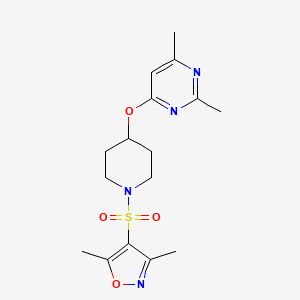

The compound “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole” is a complex organic molecule that contains an indazole ring and an imidazole ring . The indazole ring is a bicyclic compound, consisting of two nitrogen atoms and a benzene ring. The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in several studies . One method involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various benzaldehydes . Another approach uses a Mannich base technique with a Cu (II) catalyst .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, can be characterized using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) .Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, new compounds containing an imidazole ring and Schiff base were synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and different benzaldehydes . Another study reported the preparation of imidazole derivatives using a Mannich base technique with a Cu (II) catalyst .Wissenschaftliche Forschungsanwendungen

Selective Ligands and Drug Candidates

- Alpha-2 Adrenoceptor Agonist: Compounds bearing the imidazole moiety, similar to 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole, have been explored for their potential as alpha-2 adrenoceptor ligands. One such compound, referred to as marsanidine, demonstrated significant selectivity for alpha-2 adrenoceptors, indicating potential medical uses ranging from antihypertensive to central nervous system disorders (Sa̧czewski et al., 2008).

Anticancer Applications

- Ruthenium Anticancer Drug Candidates: Compounds like NAMI-A and KP1019/1339, which incorporate imidazole and indazole ligands, have been evaluated as promising anticancer drug candidates, especially in the treatment of metastatic and platinum-resistant cancers. These compounds' distinct pharmacological profiles underscore the therapeutic potential of imidazole and indazole derivatives in oncology (Alessio & Messori, 2019).

Synthetic Methodologies

- Synthesis of Nitrogen-rich Compounds: Research into imidazole and indazole derivatives has led to the development of nitrogen-rich compounds for applications such as gas generators and energetic materials. The study showcases the synthetic versatility of these heterocycles in creating compounds with high positive heats of formation and potentially explosive properties (Srinivas, Ghule, & Muralidharan, 2014).

Antimicrobial Activities

- Antimicrobial Derivatives: Triazole derivatives synthesized from imidazole and indazole cores have exhibited notable antimicrobial activity against various bacterial and fungal strains. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Demirayak, Benkli, & Güven, 2000).

Broad Biological and Chemical Applications

- Chemical and Biological Properties: Imidazole is a core structure in various biological and pharmaceutical compounds, exhibiting a wide range of activities from antibacterial to antitumor effects. The comprehensive properties and applications of imidazole derivatives, including potential therapeutic uses, have been extensively reviewed, indicating the vast potential of compounds like this compound (Siwach & Verma, 2021).

Zukünftige Richtungen

The future directions for “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole” and similar compounds involve further exploration of their biological activities. For instance, one study synthesized new imidazole derivatives and evaluated their antioxidant activity . Another study found that certain imidazole derivatives exhibited potent anti-Candida albicans activity, suggesting potential for development as new antifungal agents .

Wirkmechanismus

Target of Action

It’s worth noting that indole derivatives, which include 3-(1h-imidazol-1-ylcarbonyl)-1h-indazole, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in these biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

One study reported that a compound with a similar structure, namely (e)-3-(1h-imidazol-1-yl)-1-phenylpropan-1-one o-4-chlorobenzoyl oxime, emerged as a potent anti-candida albicans agent . This suggests that this compound may also have significant molecular and cellular effects.

Eigenschaften

IUPAC Name |

imidazol-1-yl(1H-indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11(15-6-5-12-7-15)10-8-3-1-2-4-9(8)13-14-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONCPQRZFHYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2679149.png)

![Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate](/img/structure/B2679150.png)

![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2679153.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)